molecular formula C6H13ClN4O3 B3049017 2,2',2''-Nitrilotris(acetamide) monohydrochloride CAS No. 19037-75-3

2,2',2''-Nitrilotris(acetamide) monohydrochloride

Cat. No. B3049017
CAS RN: 19037-75-3
M. Wt: 224.64 g/mol
InChI Key: RCVWOQCUHNZKAP-UHFFFAOYSA-N
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Description

2,2',2''-Nitrilotris(acetamide) monohydrochloride, also known as NTA, is a chemical compound that has been widely used in scientific research due to its unique properties. NTA is a chelating agent that can form stable complexes with metal ions, making it a valuable tool in various fields such as biochemistry, biotechnology, and environmental science.

Mechanism of Action

2,2',2''-Nitrilotris(acetamide) monohydrochloride forms stable complexes with metal ions by coordinating with the metal ion's lone pair of electrons. The resulting complex is stable and can be isolated and purified. 2,2',2''-Nitrilotris(acetamide) monohydrochloride has a high affinity for divalent metal ions such as nickel, copper, and zinc.
Biochemical and Physiological Effects:
2,2',2''-Nitrilotris(acetamide) monohydrochloride has no known biochemical or physiological effects on living organisms. However, it is important to note that 2,2',2''-Nitrilotris(acetamide) monohydrochloride can chelate metal ions in living organisms, which can have detrimental effects on their health.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2',2''-Nitrilotris(acetamide) monohydrochloride in lab experiments include its high affinity for divalent metal ions, its ability to form stable complexes, and its ease of use. However, 2,2',2''-Nitrilotris(acetamide) monohydrochloride has some limitations, including its potential toxicity to living organisms and its inability to chelate trivalent metal ions.

Future Directions

1. Development of new chelating agents that are less toxic and more selective for specific metal ions.
2. Study of the effects of metal ion chelation on living organisms to better understand the potential toxicity of chelating agents.
3. Development of new analytical techniques for the detection and quantification of metal ions using chelating agents.
4. Investigation of the role of metal ions in biological systems and the development of new therapies targeting metalloproteins and metalloenzymes.

Scientific Research Applications

2,2',2''-Nitrilotris(acetamide) monohydrochloride is widely used in scientific research as a chelating agent to isolate and purify metal ions. It has been used in the purification of proteins, enzymes, and nucleic acids, as well as in the study of metalloproteins and metalloenzymes. 2,2',2''-Nitrilotris(acetamide) monohydrochloride is also used in the preparation of metal ion standards for analytical chemistry.

properties

IUPAC Name

2-[bis(2-amino-2-oxoethyl)amino]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O3.ClH/c7-4(11)1-10(2-5(8)12)3-6(9)13;/h1-3H2,(H2,7,11)(H2,8,12)(H2,9,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVWOQCUHNZKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)N)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940590
Record name 2,2',2''-Nitrilotriethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',2''-Nitrilotris(acetamide) monohydrochloride

CAS RN

19037-75-3
Record name Acetamide, 2,2′,2′′-nitrilotris-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19037-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',2''-Nitrilotris(acetamide) monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2''-Nitrilotriethanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-nitrilotris(acetamide) monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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